3-Bromo-5-(3-chlorophenoxy)pyridine
Overview
Description
3-Bromo-5-(3-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO .
Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, related compounds such as trifluoromethylpyridines have been synthesized and applied in the agrochemical and pharmaceutical industries .Scientific Research Applications
Synthesis and Biological Evaluation
- Research Context : The study of the synthesis and biological evaluation of acyclic pyridine C-nucleosides, including derivatives of 3-Bromo-5-(3-chlorophenoxy)pyridine, has been explored.
- Findings : These compounds were evaluated against tumor cell lines and various viruses, but no significant biological activity was found (Hemel et al., 1994).
Chemical and Electrochemical Analysis
- Research Context : The performance of imidazo[4,5-b] pyridine derivatives, related to this compound, in inhibiting mild steel corrosion was studied.
- Findings : These derivatives demonstrated high inhibition performance, with experimental results supported by Density Functional Theory (DFT) and molecular dynamic simulation (Saady et al., 2021).
Spectroscopic and Optical Studies
- Research Context : The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound related to this compound, was investigated.
- Findings : Through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with DFT, the study provided insights into the compound's structural and non-linear optical properties (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives
- Research Context : The synthesis of various pyridine derivatives, including structures similar to this compound, has been a focus in several studies.
- Findings : These studies have developed novel methods and analyzed the molecular structures of these derivatives, contributing to the understanding of their chemical properties and potential applications (Riedmiller et al., 1999).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-(3-chlorophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWCDQFYAZDWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678772 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28232-65-7 | |
Record name | 3-Bromo-5-(3-chlorophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.